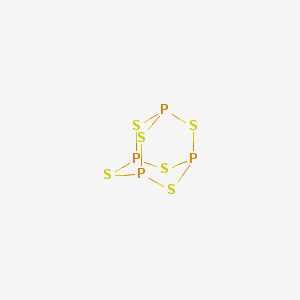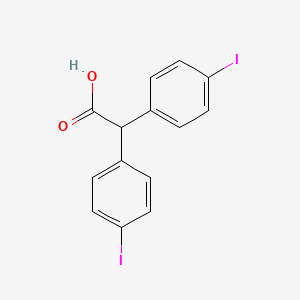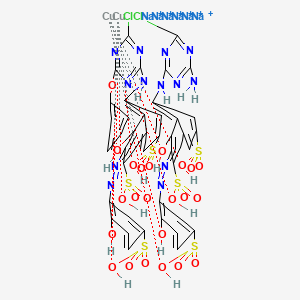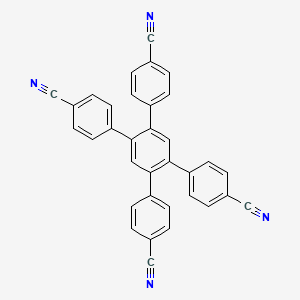
Silaid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silaid is a chemical compound with the molecular formula C17H21ClO2Si . It is known for its unique properties and applications in various fields, including agriculture and horticulture. This compound has been studied for its role in facilitating mechanical harvesting of fruits, particularly sour cherries .
Méthodes De Préparation
The preparation of Silaid involves several synthetic routes and reaction conditions. One common method includes the use of tetraethyl orthosilicate (TEOS) as a precursor. The synthesis process typically involves the following steps:
Hydrolysis and Condensation: TEOS is hydrolyzed in the presence of water and an acid catalyst to form silicic acid. This is followed by condensation reactions to form a silica network.
Functionalization: The silica network is then functionalized with organic groups to form the desired compound, this compound.
Industrial production methods for this compound often involve large-scale synthesis using similar principles but optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Silaid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Silaid has a wide range of scientific research applications, including:
Environmental Remediation: This compound has been used in environmental applications, such as wastewater purification and soil remediation.
Industrial Applications: This compound is used in the production of silica-based materials, which have applications in various industries, including electronics and construction.
Mécanisme D'action
The mechanism of action of Silaid involves its interaction with specific molecular targets and pathways. In agricultural applications, this compound works by reducing the fruit removal force, which facilitates mechanical harvesting. This is achieved through its interaction with the plant’s cellular structures, leading to changes in the mechanical properties of the fruit .
In biomedical applications, this compound-based nanoparticles interact with cellular membranes and intracellular targets to deliver therapeutic agents effectively. The nanoparticles can be functionalized to target specific cells or tissues, enhancing their efficacy and reducing side effects .
Comparaison Avec Des Composés Similaires
Silaid can be compared with other similar compounds, such as tetraethyl orthosilicate (TEOS) and silica nanoparticles . While TEOS is a common precursor in the synthesis of silica-based compounds, this compound offers unique advantages in terms of its functionalization and applications .
Similar compounds include:
Tetraethyl Orthosilicate (TEOS): Used as a precursor in the synthesis of silica-based materials.
Silica Nanoparticles: Widely used in biomedical and environmental applications due to their high surface area and biocompatibility.
This compound’s uniqueness lies in its specific functionalization, which allows for targeted applications in agriculture and biomedicine.
Propriétés
Numéro CAS |
41289-08-1 |
|---|---|
Formule moléculaire |
C17H21ClO2Si |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
2-chloroethyl-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C17H21ClO2Si/c1-21(13-12-18,19-14-16-8-4-2-5-9-16)20-15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Clé InChI |
HGOBZGOWIVLKDF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCCl)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


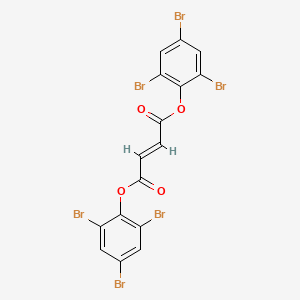
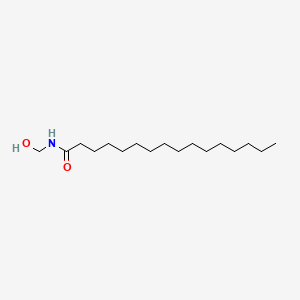
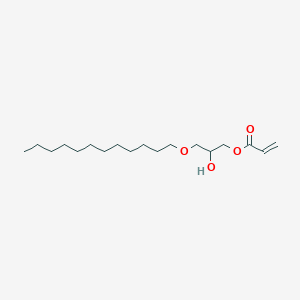
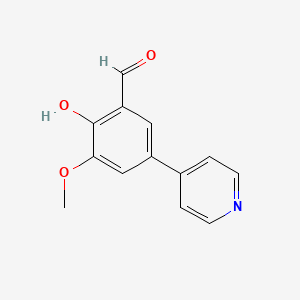
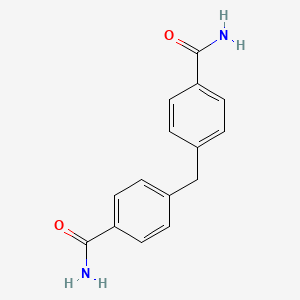
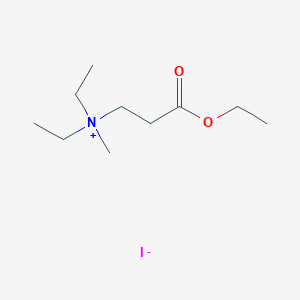
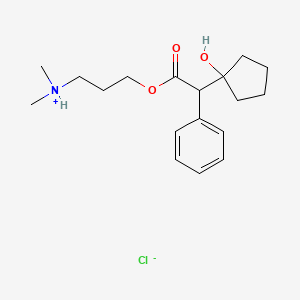
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
